molecular formula C11H14N2O2 B11794164 Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11794164
M. Wt: 206.24 g/mol
InChI Key: UIUPJKBPYFSBCG-UHFFFAOYSA-N
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Description

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at the 3-position, a propyl group at the 1-position, and a propiolate ester at the 4-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with propiolic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propiolate ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3

InChI Key

UIUPJKBPYFSBCG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)C#CC(=O)OC

Origin of Product

United States

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